molecular formula C20H19N3O4S B5953649 N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5953649
M. Wt: 397.4 g/mol
InChI Key: ZLTFOMZLNGWJLI-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group linked to the nitrogen atom of the acetamide backbone. The molecule further features a sulfanyl (-S-) bridge connecting the acetamide to a 4-hydroxy-6-phenylpyrimidin-2-yl moiety. The hydroxyl group at the 4-position of the pyrimidine ring may enhance solubility and hydrogen-bonding capacity, while the phenyl and methoxy substituents contribute to lipophilicity and steric effects .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-14-8-9-17(27-2)16(10-14)21-19(25)12-28-20-22-15(11-18(24)23-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTFOMZLNGWJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Sulfanylacetamide Moiety: The sulfanylacetamide group is attached through a nucleophilic substitution reaction involving a thiol and an acetamide derivative.

    Methoxylation of the Phenyl Ring: The methoxy groups are introduced via a methylation reaction using dimethyl sulfate and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives. For example:

Acetamide+H2OH+ or OHCarboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic Acid} + \text{Amine}

Key factors influencing hydrolysis :

  • pH : Acidic conditions favor protonation of the carbonyl oxygen, while basic conditions deprotonate the amine.

  • Temperature : Elevated temperatures accelerate reaction rates.

ConditionProduct(s) ObservedYield (%)Source
1M HCl, reflux2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetic acid + 2,5-dimethoxyaniline68
1M NaOH, refluxSodium salt of acetic acid + free amine72

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge participates in nucleophilic substitution reactions, particularly with alkyl halides or oxidizing agents:

(a) Alkylation :

R-X+S-R-S-+X\text{R-X} + \text{S-} \rightarrow \text{R-S-} + \text{X}^-

Example: Reaction with methyl iodide forms methylthio derivatives.

(b) Oxidation :
Controlled oxidation with H2_2O2_2 converts the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO2_2-):

-S-H2O2-SO-H2O2-SO2-\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2\text{-}

Reaction TypeReagentProductApplication
AlkylationCH3_3IMethylthio-pyrimidine derivativeEnhanced lipophilicity
OxidationH2_2O2_2Sulfoxide/sulfone analogsBioactivity modulation

Acylation and Esterification

The hydroxyl group on the pyrimidine ring undergoes esterification or acylation. For instance, reaction with acetyl chloride yields acetylated derivatives:

-OH+CH3COCl-O-CO-CH3+HCl\text{-OH} + \text{CH}_3\text{COCl} \rightarrow \text{-O-CO-CH}_3 + \text{HCl}

Notable outcomes :

  • Acetylated derivatives show improved metabolic stability in pharmacokinetic studies .

  • Esterification with long-chain alcohols enhances membrane permeability .

Biological Interactions and Catalytic Reactions

The compound interacts with biological targets through hydrogen bonding (via -OH and -OCH3_3 groups) and π-π stacking (phenyl rings). Key findings include:

  • COX-2 Inhibition : The pyrimidine core binds to the active site of cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis (IC50_{50} = 1.8 μM) .

  • Enzyme Modulation : Sulfanyl groups act as Michael acceptors in thiol-dependent enzymatic cascades .

Comparative Reactivity of Analogous Compounds

CompoundKey ReactionBioactivity Relevance
N-(3,4-dimethoxyphenyl) analog Faster hydrolysis due to steric effectsReduced plasma stability
6-Methylpyrimidine derivative Selective sulfone formationImproved anti-inflammatory IC50_{50}

Synthetic Methodologies

While direct synthesis data for this compound is limited, analogous pathways involve:

  • Coupling of dimethoxyphenylacetamide with 2-mercapto-4-hydroxy-6-phenylpyrimidine via nucleophilic substitution.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the sulfanyl bridge, forming phenylpyrimidine radicals .

  • Thermal Stability : Decomposes above 240°C, yielding CO2_2 and aromatic amines .

Scientific Research Applications

The compound N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide , with the CAS number 517870-09-6, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known anticancer compounds suggests that it may inhibit tumor growth through various mechanisms, including:

  • Inhibition of cell proliferation : Research indicates that the compound can significantly reduce the proliferation of cancer cell lines in vitro.
  • Induction of apoptosis : Mechanistic studies show that it may trigger apoptotic pathways in malignant cells.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. It has been tested for efficacy against:

  • Bacterial strains : Exhibiting inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Fungal species : Showing potential as an antifungal agent in preliminary assays.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have focused on:

  • Oxidative stress reduction : The ability to scavenge free radicals and reduce oxidative damage in neuronal cells.
  • Cognitive enhancement : Animal models indicate improvements in memory and learning tasks, potentially offering therapeutic avenues for neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveReduction of oxidative stress

Structure-Activity Relationship (SAR)

Compound VariationActivity LevelNotes
N-(2,5-dimethoxyphenyl)HighStrong anticancer activity
N-(4-hydroxy-6-phenylpyrimidin-2-yl)ModerateContributes to bioactivity
Sulfanyl group presenceEssentialCritical for activity

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells. Further analysis revealed that it induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted to assess the effectiveness of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 3: Neuroprotective Mechanism

In vivo studies involving mouse models demonstrated that treatment with this compound led to improved cognitive function following induced oxidative stress. Behavioral tests indicated enhanced memory retention and learning capabilities, supporting its role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of acetamide derivatives with heterocyclic substituents. Key structural analogs, primarily from patent literature, are discussed below.

Benzothiazole-Based Analogs

Several analogs replace the pyrimidine ring with a benzothiazole core. For example:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3348550A1): Features a trifluoromethyl (-CF₃) group at the 6-position of the benzothiazole, enhancing electron-withdrawing effects and metabolic stability compared to the hydroxylated pyrimidine in the target compound.
  • N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3348550A1): Substitution with chlorine at the 6-position increases lipophilicity but may reduce solubility relative to the hydroxyl group in the target compound .
Table 1: Structural Comparison of Selected Analogs
Compound Name Core Heterocycle Key Substituents Sulfanyl Bridge Molecular Weight (g/mol)*
Target Compound Pyrimidine 4-hydroxy, 6-phenyl Yes ~413.45
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 6-CF₃ No ~440.39
N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole 6-Cl, 2-methoxyphenyl No ~362.83
N-(benzothiazole-2-yl)-2-benzyloxyacetamide Benzothiazole Benzyloxyacetamide No ~342.40

*Calculated based on molecular formulas.

Pyrimidine and Urea Derivatives

  • Compounds from Pharmacopeial Forum (PF 43(1)): While structurally distinct (e.g., diphenylhexanamide backbones), these molecules share functional groups like phenoxyacetamide, suggesting overlapping synthetic pathways or therapeutic targets (e.g., protease inhibition) .

Key Differentiators of the Target Compound

Pyrimidine vs. Benzothiazole Core: The 4-hydroxy-6-phenylpyrimidin-2-yl group in the target compound provides a unique hydrogen-bond donor (hydroxyl) and π-π stacking capability (phenyl), unlike benzothiazole-based analogs. This may enhance interactions with polar active sites in enzymes or receptors .

This could influence stability under physiological conditions .

Substituent Effects : The 2,5-dimethoxyphenyl group balances electron-donating (methoxy) and hydrophobic (phenyl) properties, contrasting with halogenated (e.g., Cl, CF₃) or simpler methoxy-substituted analogs in patents .

Implications for Pharmacological Properties

  • Solubility : The hydroxyl group on the pyrimidine ring may improve aqueous solubility compared to halogenated benzothiazoles, which are more lipophilic.
  • Metabolic Stability : The absence of strong electron-withdrawing groups (e.g., CF₃) in the target compound could reduce metabolic resistance compared to trifluoromethyl-substituted analogs.
  • Target Selectivity : The pyrimidine core and sulfanyl bridge may favor interactions with pyrimidine-binding enzymes (e.g., kinases, dihydrofolate reductase) over benzothiazole-preferring targets .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • Chemical Formula : C20H19N3O4S
  • Molecular Weight : 395.44 g/mol

This structure includes a dimethoxyphenyl moiety and a pyrimidine derivative, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of acetamide have shown moderate activity against gram-positive bacteria, suggesting that this compound may also possess similar properties .

Compound TypeActivityTarget Organisms
Acetamide DerivativesModerateGram-positive Bacteria

2. Anticancer Properties

Studies have highlighted the potential anticancer effects of related compounds. For example, certain pyrimidine derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibitors targeting tyrosinase have been associated with anti-melanogenic effects, which could be relevant to skin-related applications .

The exact mechanism of action for this compound remains to be fully elucidated. However, several hypotheses based on related compounds suggest the following potential pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like tyrosinase, which is crucial in melanin synthesis.
  • Modulation of Signaling Pathways : The presence of the pyrimidine moiety may interact with various signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Effects : A study evaluating various acetamide derivatives found that compounds with multiple methoxy groups exhibited enhanced antimicrobial activity against specific bacterial strains . This suggests that the structural characteristics of this compound could confer similar properties.
  • Anticancer Research : Another investigation into pyrimidine derivatives demonstrated significant cytotoxicity against cancer cell lines, indicating the potential for further development of this compound in oncological therapies .

Q & A

Q. Critical parameters :

  • Temperature control : Excess heat during thioether formation can lead to pyrimidine ring degradation.
  • Stoichiometry : A 1.2:1 molar ratio of mercaptopyrimidine to acetamide halide minimizes unreacted starting material .
  • pH adjustment : Maintaining alkaline conditions (pH 8–9) ensures efficient nucleophilic attack .

Basic: How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?

Q. Combined analytical approaches :

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.78–1.82 Å in sulfanyl acetamides) and dihedral angles between the pyrimidine and phenyl rings . For example, intermolecular H-bonding between the hydroxy group on pyrimidine and acetamide carbonyl oxygen stabilizes crystal packing .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons on the 2,5-dimethoxyphenyl group appear as two distinct singlets (δ 6.8–7.2 ppm), while the pyrimidine hydroxy proton shows broad resonance at δ 10–12 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 168–170 ppm, and pyrimidine carbons appear at δ 155–165 ppm .
  • FTIR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–S bond) confirm functional groups .

Advanced: What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., solubility, bioactivity)?

Q. Methodological considerations :

  • Solubility conflicts :
    • Experimental validation : Use differential scanning calorimetry (DSC) to compare predicted vs. observed melting points. Adjust force fields in molecular dynamics (MD) simulations if deviations exceed 5°C .
    • Co-solvent screening : Ternary phase diagrams (e.g., PEG 400/water/ethanol) can improve solubility for in vitro assays .
  • Bioactivity mismatches :
    • Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays (e.g., ATP depletion assays) to validate target engagement .
    • Metabolite profiling : LC-MS/MS can identify unexpected metabolites that alter activity predictions (e.g., sulfoxide formation via oxidation) .

Advanced: How does the electronic environment of the pyrimidine ring influence the compound's reactivity in nucleophilic substitution reactions?

Q. Electronic effects :

  • Electron-withdrawing groups (EWGs) : The 4-hydroxy group on the pyrimidine ring increases electrophilicity at the C2 position, enhancing susceptibility to nucleophilic attack. This is supported by crystallographic data showing shortened C–S bonds (1.79 Å) in similar structures .
  • Resonance stabilization : Methoxy groups on the phenyl ring donate electron density via resonance, reducing charge localization on the acetamide nitrogen and moderating reactivity .
  • pH-dependent reactivity : Deprotonation of the hydroxy group at high pH generates a phenolate ion, further activating the pyrimidine ring for substitutions .

Q. Experimental validation :

  • Hammett plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Advanced: What methodological considerations are crucial when designing structure-activity relationship (SAR) studies for this compound's pharmacological potential?

Q. SAR design framework :

  • Variable substituents : Systematically modify:
    • Pyrimidine ring : Replace the 4-hydroxy group with EWGs (e.g., Cl, NO₂) to assess impact on target binding .
    • Phenyl rings : Introduce halogens or methyl groups to study steric effects on receptor docking .
  • In vitro models :
    • Enzyme inhibition assays : Use purified kinases or phosphatases to measure IC₅₀ values .
    • Cellular permeability : Evaluate logP values (e.g., >2.5 for blood-brain barrier penetration) via shake-flask experiments .
  • Computational tools :
    • Molecular docking : Prioritize scaffolds with high Glide scores (e.g., >−8 kcal/mol) for further synthesis .
    • ADMET prediction : Use QikProp to flag liabilities (e.g., CYP450 inhibition) early in development .

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